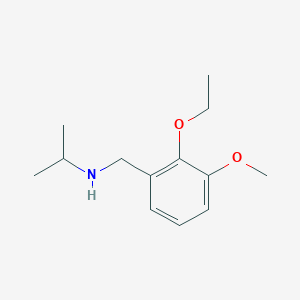
N-(2-ethoxy-3-methoxybenzyl)propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxy-3-methoxybenzyl)propan-2-amine, also known as EMA-2, is a chemical compound that belongs to the class of phenethylamines. It is a research chemical that has gained interest in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of N-(2-ethoxy-3-methoxybenzyl)propan-2-amine is not fully understood. However, it is believed to act on the serotonin and dopamine systems in the brain. It has been reported to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain. It has also been reported to reduce the levels of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. This compound has been shown to have analgesic effects in animal models of pain. It has also been reported to have antidepressant effects in animal models of depression.
実験室実験の利点と制限
N-(2-ethoxy-3-methoxybenzyl)propan-2-amine has several advantages for lab experiments. It is easy to synthesize and has a relatively low cost. It has also been reported to have low toxicity in animal studies. However, there are some limitations to using this compound in lab experiments. Its exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. It also has a short half-life, which may limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on N-(2-ethoxy-3-methoxybenzyl)propan-2-amine. One potential direction is to investigate its potential as a treatment for depression and anxiety in human clinical trials. Another potential direction is to investigate its potential as a neuroprotective agent in animal models of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.
合成法
The synthesis method of N-(2-ethoxy-3-methoxybenzyl)propan-2-amine involves the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with ethoxyacetaldehyde in the presence of sodium borohydride. The resulting product is then reduced with lithium aluminum hydride to obtain this compound. This synthesis method has been reported in the literature and has been used by several researchers to obtain this compound for their experiments.
科学的研究の応用
N-(2-ethoxy-3-methoxybenzyl)propan-2-amine has been studied for its potential therapeutic applications. It has been reported to have anti-inflammatory, analgesic, and antidepressant effects. Several studies have been conducted to investigate its potential as a treatment for various conditions such as depression, anxiety, and chronic pain. This compound has also been studied for its potential as a neuroprotective agent.
特性
分子式 |
C13H21NO2 |
|---|---|
分子量 |
223.31 g/mol |
IUPAC名 |
N-[(2-ethoxy-3-methoxyphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C13H21NO2/c1-5-16-13-11(9-14-10(2)3)7-6-8-12(13)15-4/h6-8,10,14H,5,9H2,1-4H3 |
InChIキー |
MQUNCWOVTISCRF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC=C1OC)CNC(C)C |
正規SMILES |
CCOC1=C(C=CC=C1OC)CNC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![N-[2-(methylsulfanyl)phenyl]methanesulfonamide](/img/structure/B262598.png)



